molecular formula C22H23F3N5O2P B12394268 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile

7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile

Cat. No.: B12394268
M. Wt: 477.4 g/mol
InChI Key: ADMNNQNUFZLRNL-KBPBESRZSA-N
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Description

7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indole core, followed by the introduction of the pyrimidine ring and the trifluoromethyl group. The final steps involve the addition of the dimethylphosphoryl group and the cyclohexylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and cyclohexylamine moieties.

    Reduction: Reduction reactions can occur at the pyrimidine ring and the nitrile group.

    Substitution: The trifluoromethyl group and the dimethylphosphoryl group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its various functional groups suggest it could interact with multiple biological targets.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it may have activity against certain diseases, although further research is needed to confirm this.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile is not fully understood. its various functional groups suggest it could interact with multiple molecular targets and pathways. For example, the trifluoromethyl group may enhance its binding affinity to certain enzymes, while the indole core could interact with receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(methyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile
  • 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(chloromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile

Uniqueness

The presence of the trifluoromethyl group in 7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its lipophilicity and metabolic stability, making it a unique candidate for various applications.

Properties

Molecular Formula

C22H23F3N5O2P

Molecular Weight

477.4 g/mol

IUPAC Name

7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile

InChI

InChI=1S/C22H23F3N5O2P/c1-33(2,32)20-12(9-26)6-7-15-16(10-27-19(15)20)18-17(22(23,24)25)11-28-21(30-18)29-13-4-3-5-14(31)8-13/h6-7,10-11,13-14,27,31H,3-5,8H2,1-2H3,(H,28,29,30)/t13-,14-/m0/s1

InChI Key

ADMNNQNUFZLRNL-KBPBESRZSA-N

Isomeric SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCC[C@@H](C4)O)C#N

Canonical SMILES

CP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCC(C4)O)C#N

Origin of Product

United States

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